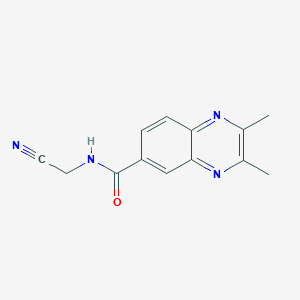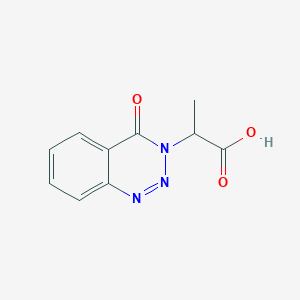
3-(4-Methoxyphenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methoxyphenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a phthalazine ring system, which is a fused two-ring structure containing nitrogen atoms, and a methoxyphenyl group attached to it.
Mechanism of Action
Target of Action
The primary targets of 3-(4-Methoxyphenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide are currently unknown. The compound shares structural similarities with other methoxyphenyl compounds , suggesting it may interact with similar biological targets.
Mode of Action
Given its structural similarity to other methoxyphenyl compounds, it may interact directly with its targets, leading to changes in cellular processes . .
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Some methoxyphenyl compounds have been found to interact with various biochemical pathways , but it is unclear if this compound affects the same pathways
Pharmacokinetics
Some related compounds have been found to undergo rapid metabolism and wide tissue distribution , suggesting this compound may have similar properties.
Action Environment
The action, efficacy, and stability of this compound may be influenced by various environmental factors. For instance, pH, temperature, and the presence of other molecules could potentially affect its activity . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methoxyphenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide typically involves multiple steps, starting with the formation of the phthalazine core
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The phthalazine ring can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The methoxyphenyl group can be substituted with other functional groups to create new derivatives.
Common Reagents and Conditions:
Oxidation reactions may use reagents like potassium permanganate or chromic acid.
Reduction reactions might involve hydrogen gas and a metal catalyst.
Substitution reactions could employ halogenating agents or nucleophiles.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: In biological research, derivatives of this compound may be explored for their biological activity. For example, they could be tested for antimicrobial, antifungal, or anticancer properties.
Medicine: Potential medicinal applications include the development of new drugs. The compound's ability to interact with biological targets could lead to the discovery of novel therapeutic agents.
Industry: In industry, this compound might be used in the production of dyes, pigments, or other chemical products that require specific structural features.
Comparison with Similar Compounds
Phthalazine derivatives: Other compounds with similar phthalazine structures may have different substituents or functional groups.
Methoxyphenyl derivatives: Compounds with methoxyphenyl groups attached to different core structures.
Uniqueness: What sets 3-(4-Methoxyphenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide apart is its specific combination of the phthalazine ring and the methoxyphenyl group, which may confer unique chemical and biological properties.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-4-oxophthalazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c1-22-11-8-6-10(7-9-11)19-16(21)13-5-3-2-4-12(13)14(18-19)15(17)20/h2-9H,1H3,(H2,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHVACQAPMKOYED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-((4-Ethylpiperazin-1-yl)(4-nitrophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2921840.png)
![N'-{[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbonyl}benzenesulfonohydrazide](/img/structure/B2921842.png)


![3-(4-methoxyphenyl)-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)propanamide](/img/structure/B2921848.png)

![5-(3-chlorobenzyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2921850.png)

![({5-[4-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid](/img/structure/B2921856.png)
![2-(2-{1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl}-1H-1,3-benzodiazol-1-yl)-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2921858.png)
![2-chloro-N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2921859.png)
![Methyl 2-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)propanoate](/img/structure/B2921861.png)
